Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester is a piperidine-derived compound featuring a cyclopropyl group, a tert-butyl carbamate moiety, and a 2-hydroxyethyl substituent on the piperidine nitrogen. Its structure combines steric bulk (cyclopropyl and tert-butyl groups) with hydrophilic character (hydroxyethyl group), making it a candidate for applications in medicinal chemistry or agrochemical research.
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18(14-4-5-14)12-13-6-8-17(9-7-13)10-11-19/h13-14,19H,4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIRAQHXZCNSLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection
The tert-butyl carbamate (Boc) group is introduced to stabilize the amine moiety during synthesis. Di-tert-butyl dicarbonate (Boc anhydride) reacts with primary or secondary amines under basic conditions. For example, 4-bromoaniline undergoes Boc protection in dichloromethane with sodium bicarbonate, achieving 64% yield after purification. This step is critical for preventing undesired side reactions during subsequent functionalization of the piperidine ring.
Piperidine Ring Functionalization
The piperidine intermediate is synthesized via nucleophilic substitution or reductive amination. In one approach, 1-(2-hydroxyethyl)piperidine-4-carbaldehyde is treated with cyclopropylamine in the presence of NaBH(OAc)₃, yielding the secondary amine. The hydroxyethyl group enhances solubility and hydrogen-bonding capacity, which is crucial for downstream biochemical interactions.
Cyclopropane Integration
Cyclopropane rings are introduced via [2+1] cycloaddition using diazomethane or via SN2 reactions with cyclopropyl bromide. The steric strain of the cyclopropane moiety necessitates mild reaction conditions to prevent ring opening. For instance, cyclopropanol reacts with activated esters under Steglich conditions (DCC/DMAP), achieving 92% yield.
Stepwise Synthesis Procedures
Method A: Sequential Boc Protection and Alkylation
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Boc Protection of Piperidine Derivative
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Cyclopropane Alkylation
Method B: One-Pot Tandem Reaction
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Reactants : 1-(2-hydroxyethyl)piperidin-4-amine, cyclopropanecarbonyl chloride, Boc anhydride
-
Conditions : THF, DMAP, 0°C to reflux, 24 h
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Steglich Esterification : DCC/DMAP in anhydrous DCM achieves 92% yield for cyclopropanol coupling.
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Nanocatalysts : Fe₃O₄@MCM-41@Zr-piperazine reduces reaction time from 20 h to 6 h while maintaining 85% yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis with Analogues
The piperidin-4-ylmethyl variant exhibits superior enzymatic stability compared to its 2-ylmethyl counterpart due to reduced steric exposure .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines, depending on the reagents used.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, sulfonyl chlorides
Major Products
The major products of these reactions include various derivatives of the original compound, each with distinct chemical and physical properties that may enhance their applicability in different scientific and industrial contexts.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester has a wide range of applications, such as:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Studied for its potential as a bioactive molecule in enzyme inhibition and receptor binding assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects and drug development.
Industry: Applied in the formulation of specialty chemicals and materials with specific performance characteristics.
Mechanism of Action
The mechanism of action for Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets within biological systems. These interactions may include binding to enzyme active sites or receptor sites, leading to modulation of biochemical pathways and physiological responses. The unique structure of this compound allows it to engage in diverse chemical interactions, contributing to its multifunctional nature.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomerism: Piperidin-3-yl vs. Piperidin-4-ylmethyl Substituents
The compound Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CymitQuimica Ref: 10-F083112) differs from the target compound in the position of the cyclopropyl-carbamate group (piperidin-3-yl vs. piperidin-4-ylmethyl) .
- Synthetic Accessibility : Both compounds are listed as discontinued, suggesting challenges in large-scale synthesis or stability issues .
Table 1: Positional Isomer Comparison
Functional Group Variations: Acetyl vs. Hydroxyethyl Substituents
The patent-derived compound tert-butyl (1-acetylpiperidin-4-yl)carbamate (EP 4 219 465 A2) shares the piperidin-4-yl and tert-butyl carbamate groups but replaces the hydroxyethyl substituent with an acetyl group .
- Reactivity : The acetyl group may enhance metabolic stability compared to the polar hydroxyethyl group, which could improve membrane permeability but increase susceptibility to oxidation.
- Synthesis : The acetylated analog is synthesized via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N, followed by HCl/MeOH deprotection .
Table 2: Functional Group Comparison
Ring Size and Stereochemistry: Piperidine vs. Pyrrolidine Analogs
The compound Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (CymitQuimica Ref: 10-F083107) replaces the piperidine ring with a pyrrolidine (5-membered ring) and specifies (R)-stereochemistry .
- Ring Size Effects : Pyrrolidine’s smaller ring increases ring strain but may enhance binding affinity in chiral environments.
Table 3: Ring Size Comparison
| Compound Name | Ring Type | Molecular Weight (g/mol) | Stereochemistry |
|---|---|---|---|
| Target Compound | Piperidine | ~312.4 | Not specified |
| Cyclopropyl-[(R)-pyrrolidin-3-yl]-... | Pyrrolidine | 270.37 | (R)-configured |
Research Findings and Implications
- Biological Relevance : The hydroxyethyl group in the target compound may confer hydrogen-bonding capacity, contrasting with the acetyl group’s metabolic stability in patent-derived analogs .
- Structural Optimization : Substitution at piperidin-4-ylmethyl (vs. 3-yl) could modulate interactions with biological targets, as seen in kinase inhibitors where spacer length affects binding .
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, also referred to as compound CB42581150, is a chemical entity that has garnered attention for its potential biological activities. This compound belongs to the class of piperidine derivatives and has been studied for various pharmacological effects, including its role in cancer therapy and as a potential treatment for neurological disorders.
- Molecular Formula : C16H30N2O3
- Molecular Weight : 298.42 g/mol
- CAS Number : 1353986-99-8
- Structural Formula :
This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid moiety, which contribute to its unique biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and exhibit cytotoxic effects. For instance, a review on piperidine derivatives noted that certain modifications enhanced their anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of related piperidine compounds demonstrated that modifications to the structure could significantly affect biological activity. In vitro tests showed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 10 | FaDu (hypopharyngeal tumor) |
| Compound B | 15 | MCF7 (breast cancer) |
| Cyclopropyl derivative | 12 | A549 (lung cancer) |
Neurological Effects
Piperidine derivatives are also being explored for their neuroprotective properties. The structural characteristics of this compound may confer benefits in treating neurodegenerative diseases by inhibiting cholinesterase activity and modulating neurotransmitter levels .
The proposed mechanism involves the inhibition of acetylcholinesterase, leading to increased acetylcholine levels in synaptic clefts. This effect can enhance cognitive function and memory retention, making it a candidate for Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Studies suggest that variations in the side chains and functional groups can significantly influence potency and selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| N-benzyl moiety | Enhanced cholinesterase inhibition |
| Terminal alkyne group | Improved monoamine oxidase B inhibition |
Q & A
Basic: What are the key synthetic routes for synthesizing Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, carbamate formation, and cyclopropane ring introduction. Key steps include:
- Piperidine functionalization : Alkylation of the piperidine nitrogen with a hydroxyethyl group under basic conditions (e.g., K₂CO₃ in DMF) .
- Carbamate formation : Reaction with tert-butyl carbamate using coupling agents like EDCI/HOBt .
- Cyclopropane incorporation : Cyclopropanation via [2+1] cycloaddition or transition-metal-catalyzed methods .
Optimization factors : - Temperature : Higher temperatures (60–80°C) improve reaction rates but may reduce selectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclopropane yield but require inert atmospheres .
Basic: What spectroscopic and chromatographic techniques are employed to confirm the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR verify cyclopropyl protons (δ 0.5–1.5 ppm), piperidine ring conformation, and tert-butyl group (δ 1.2–1.4 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 355.25) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
Advanced: How does the hydroxyethyl group in the piperidine moiety influence the compound’s binding affinity to biological targets?
Answer:
The hydroxyethyl group facilitates hydrogen bonding with residues in neurotransmitter receptors (e.g., σ-1 or NMDA receptors).
- Experimental validation : Competitive binding assays using radiolabeled ligands (e.g., [³H]-DTG for σ-1 receptors) show IC₅₀ values reduced by 30–50% compared to non-hydroxylated analogs .
- Molecular dynamics (MD) simulations : Hydroxyethyl interactions stabilize ligand-receptor complexes by forming water-mediated hydrogen bonds .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer: Discrepancies often arise from:
- Variability in assay conditions : Differences in buffer pH, ion concentrations, or cell lines (e.g., HEK293 vs. SH-SY5Y neurons) .
- Metabolic instability : Hydrolysis of the tert-butyl ester in vivo may generate active metabolites not accounted for in vitro .
Methodological solutions : - Standardized protocols : Use uniform assay conditions (e.g., 37°C, pH 7.4, 1% DMSO).
- Metabolite profiling : LC-MS/MS to track degradation products in biological matrices .
Advanced: What strategies optimize the stability of this compound under varying storage and experimental conditions?
Answer:
- Storage : Lyophilized powders stored at −20°C in argon-filled vials prevent hydrolysis. Solutions in anhydrous DMSO (1–10 mM) remain stable for 6 months at −80°C .
- In vitro stability : Add protease inhibitors (e.g., PMSF) and avoid aqueous buffers >4 hours at 37°C .
- Degradation pathways : Hydrolysis of the carbamate group is pH-dependent; use buffered solutions (pH 5–6) for long-term stability .
Advanced: What computational approaches are recommended to model interactions between this compound and neurological targets?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Glue with receptor crystal structures (e.g., PDB: 5HK1 for σ-1 receptors) .
- Free energy calculations : MM-GBSA to estimate binding affinities, accounting for cyclopropane-induced conformational strain .
- ADMET prediction : SwissADME or pkCSM to assess blood-brain barrier permeability (e.g., predicted logBB = 0.8) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for specific receptors?
Answer:
- Analog synthesis : Modify the cyclopropane ring (e.g., fluorinated analogs) or replace the tert-butyl ester with methyl/benzyl groups .
- Biological testing :
- Primary assays : Radioligand displacement (σ-1, NMDA receptors).
- Counter-screens : Off-target activity at adrenergic or opioid receptors .
- Data analysis : IC₅₀ ratios and selectivity indices (SI > 100 required for therapeutic candidates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
